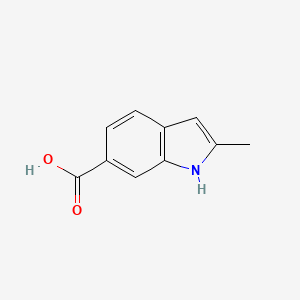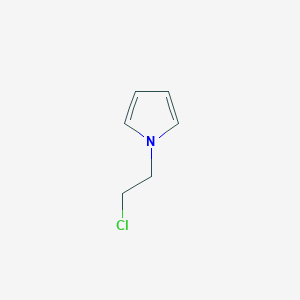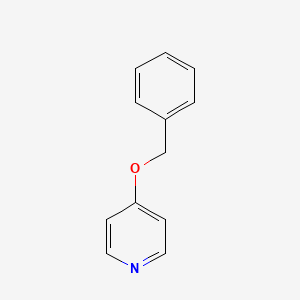
4-(Benzyloxy)pyridine
Vue d'ensemble
Description
4-(Benzyloxy)pyridine is an organic compound that belongs to the class of pyridine derivatives It features a benzyl group attached to the oxygen atom at the fourth position of the pyridine ring
Applications De Recherche Scientifique
4-(Benzyloxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mécanisme D'action
Target of Action
It is known that 4-(benzyloxy)pyridine is a 4-substituted pyridine-1-oxide .
Mode of Action
This compound undergoes hydrogenation over palladium to afford pyridine . It participates in the stereoselective synthesis of substituted pyridines, piperidines, and piperazines .
Biochemical Pathways
It is known that it participates in the stereoselective synthesis of substituted pyridines, piperidines, and piperazines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-(Benzyloxy)pyridine can be synthesized through various methods. One common approach involves the reaction of pyridine with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like toluene or dimethylformamide.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Benzyloxy)pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound N-oxide.
Reduction: Hydrogenation over palladium can reduce it to pyridine.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Peracids such as peracetic acid or perbenzoic acid are commonly used.
Reduction: Palladium on carbon (Pd/C) is a typical catalyst for hydrogenation.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Pyridine.
Substitution: Substituted pyridines depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
- 4-Methylpyridine N-oxide
- Pyridine N-oxide
- 2,3-Dihydroxypyridine
- 4-Methylmorpholine N-oxide
- 4-Vinylpyridine
- 4-Chloropyridine N-oxide
Uniqueness: 4-(Benzyloxy)pyridine is unique due to the presence of the benzyloxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Propriétés
IUPAC Name |
4-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCDUONHBLSZED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50490134 | |
| Record name | 4-(Benzyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50490134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49826-70-2 | |
| Record name | 4-(Benzyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50490134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(Benzyloxy)pyridine N-oxide (benpyo) in the synthesis and structure of the luminescent thermometer materials described in the paper?
A1: In the study, benpyo acts as a bulky, red-emissive linker in the construction of three-dimensional (3-D) polycyanidometallate-based frameworks. [] These frameworks incorporate lanthanide ions (Dy(III) and Eu(III)) and diamagnetic [Co(CN)6]3- units. The bulky nature of benpyo likely influences the crystal packing and overall structure of the resulting materials. While the paper focuses on the luminescence and magnetic properties of the lanthanide ions, the presence of benpyo, with its own potential emissive properties, might offer additional avenues for modulating or fine-tuning the optical response of these materials. Further research is needed to fully elucidate the influence of benpyo on the structure-property relationships in these systems.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

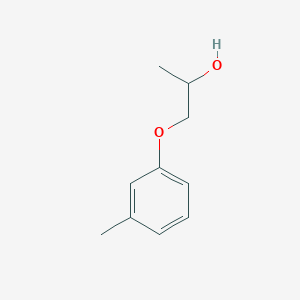

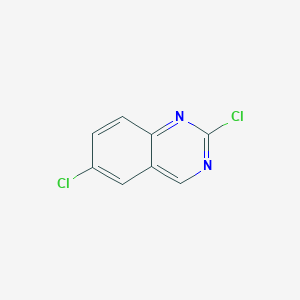



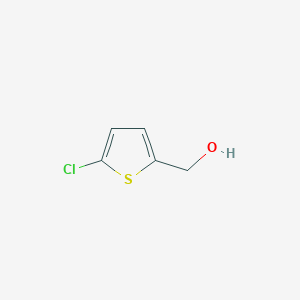


![5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1590318.png)
